molecular formula C10H14N2O3 B1455101 Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate CAS No. 1365963-97-8

Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate

Cat. No. B1455101
CAS RN: 1365963-97-8
M. Wt: 210.23 g/mol
InChI Key: NSQKIPOYMHPESH-UHFFFAOYSA-N
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Description

Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate, or MDPP, is an organic compound belonging to the pyrimidine family. It is a colorless, crystalline solid with a molecular weight of 211.27 g/mol and a melting point of 176°C. MDPP is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a starting material for the production of other compounds. It is also used in scientific research applications such as drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

Synthesis of Anticancer Agents

This compound is utilized in the synthesis of anticancer agents, particularly as an inhibitor of the mitotic kinesin Eg5. The inhibition of Eg5, a motor protein essential for cell division, is a promising strategy for cancer therapy .

Biological Activity Studies

Researchers have synthesized derivatives of this compound to study their neurotoxic potentials. These studies are crucial for understanding the effects of new compounds on biological systems, such as their impact on enzyme activity and oxidative stress levels in the brain .

Organic Synthesis Intermediate

The compound serves as an intermediate in organic synthesis. It’s used to create various structurally complex molecules, which can have diverse applications ranging from material science to pharmaceuticals .

Development of Antidiabetic Agents

Methyl 3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)propanoate has been identified as a useful synthetic intermediate in the preparation of G protein-coupled receptor 40 agonists. These agonists are potential antidiabetic agents, offering a new avenue for diabetes treatment .

Enzymatic Coupling of Saccharides to Proteins

The compound may be used in the enzymatic coupling of saccharides to proteins. This process is significant in the field of bioconjugate chemistry, which has applications in drug delivery and biomarker research .

Synthesis of Heterocyclic Compounds

It is involved in the synthesis of related four-membered to seven-membered heterocycles. Many of these heterocycles exhibit unique biological activities, making them of interest in medicinal chemistry .

properties

IUPAC Name

methyl 3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-6-8(4-5-9(13)15-3)7(2)12-10(14)11-6/h4-5H2,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQKIPOYMHPESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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